molecular formula C21H26N4O4S B2740082 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-95-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2740082
CAS No.: 1021215-95-1
M. Wt: 430.52
InChI Key: UNFOWKWEKBHVJK-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Combinatorial Chemistry

Approach to Fused Pyridine Derivatives : A method for generating a library of fused pyridine derivatives, including pyrazolo[3,4-b]pyridines, through a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles has been reported. This synthesis route may offer insights into potential synthetic strategies for the compound , as well as its derivatization through standard combinatorial transformations like amide coupling and esterification (Volochnyuk et al., 2010).

Biological Activity and Drug Design

Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines, related structurally by the presence of furan moieties, have shown strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. These findings suggest that compounds with similar structural features could be explored for their biological activities, potentially informing research applications of the compound (Ismail et al., 2004).

Molecular Interactions

DNA-binding Affinity : The study of 2,5-bis(4-guanylphenyl)furan, a minor groove binding drug with structural similarities to antitrypanosomal drugs, highlighted the significance of furan moieties in enhancing DNA-binding affinity. This suggests that furan-containing compounds like the one could have unique interactions with biological macromolecules, potentially informing their use in molecular biology or pharmacology research (Laughton et al., 1995).

Synthesis and Structural Analysis

Novel Pyrazole Derivatives : The synthesis and crystallographic analysis of novel pyrazole derivatives have been reported, where the incorporation of furan and thiophene moieties has been highlighted. Such studies could provide a foundation for the structural elucidation and synthesis of related compounds, including the one , offering insights into their potential applications in materials science or drug design (Kumara et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

It has been shown to haveimproved metabolic stability over similar compounds . This suggests that it may have a longer half-life and greater bioavailability, although further studies are needed to confirm this.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-3-4-5-9-22-21(26)16-12-17(18-7-6-10-29-18)23-20-19(16)14(2)24-25(20)15-8-11-30(27,28)13-15/h6-7,10,12,15H,3-5,8-9,11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOWKWEKBHVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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